2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
Overview
Description
Piperazine derivatives are a class of organic compounds that contain a piperazine functional group. They are used in the synthesis of a variety of pharmaceuticals and have shown a wide range of biological activity .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of piperazine with various electrophiles. For example, a preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent . Recent developments in the synthesis of piperazines focus on methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary greatly depending on the specific substituents attached to the piperazine ring. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular formula of C8H18N2O2 .Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can be quite diverse, depending on the specific substituents present. Piperazine rings can undergo a variety of reactions, including C–H functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary greatly depending on the specific substituents present. For example, 2-[2-(1-Piperazinyl)ethoxy]ethanol has a molecular weight of 174.241 Da .Scientific Research Applications
Anticancer and Antimicrobial Applications
A study synthesized new hybrid compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione derivatives. These compounds demonstrated significant anticancer activity against C6 gliocarcinoma cells in rats and showed antimicrobial activity against various human pathogen microorganisms. Additionally, they exhibited inhibition effects against human carbonic anhydrase I and II isoenzymes, suggesting potential biomedical applications (Kocyigit et al., 2017).
Cardiovascular Activity
Another study synthesized derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione and tested them for cardiovascular activities. Some compounds showed strong antiarrhythmic activity and hypotensive effects. They also displayed affinity for alpha1- and alpha2-adrenoreceptor affinities (Chłoń-Rzepa et al., 2004).
Anticonvulsant Properties
Compounds derived from 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione were evaluated for anticonvulsant properties. Several derivatives were effective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. For instance, one molecule showed protection in electrically induced seizures at specific doses in mice, suggesting potential as an anticonvulsant agent (Kamiński et al., 2011).
Herbicidal Activity
A study focused on the synthesis of novel 1-phenyl-piperazine-2,6-diones, including derivatives of 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, for herbicidal applications. One of the compounds showed significant herbicidal activity, indicating potential use in agricultural contexts (Li et al., 2005).
Luminescent Properties
Research on novel piperazine substituted naphthalimide compounds, including 2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione, revealed luminescent properties with potential photo-induced electron transfer capabilities. These findings suggest applications in materials science and as pH probes (Gan et al., 2003).
Future Directions
properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2.2ClH/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17;;/h1-2,10-13,16H,3-9H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJYMLDYSRZPGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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